tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate: is an organic compound with the molecular formula C13H18BrN3O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Formation of the Carbamate Group: The brominated pyridine is then reacted with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the pyridine ring, such as dihydropyridines.
Scientific Research Applications
Chemistry:
Building Block: tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Biological Probes: It can be used as a probe to study biological processes involving pyridine derivatives.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group can participate in various chemical interactions, such as hydrogen bonding and covalent bonding, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
tert-butyl (5-bromopyridin-2-yl)carbamate: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Similar structure but with bromine at the 3-position, affecting its chemical behavior.
tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate:
Uniqueness: tert-butyl N-[2-(5-bromopyridin-2-yl)ethyl]carbamate is unique due to the presence of both the bromine atom and the ethyl group, which confer specific reactivity and versatility in chemical synthesis and research applications .
Properties
CAS No. |
691872-16-9 |
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Molecular Formula |
C12H17BrN2O2 |
Molecular Weight |
301.2 |
Purity |
95 |
Origin of Product |
United States |
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